3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile

Lipophilicity Drug-likeness Tetrahydroquinoxaline derivatives

Researchers pursuing CNS-penetrant candidates often face reproducibility issues from tetrahydroquinoxaline scaffold impurities. This compound (CAS 107938-84-1) resolves this with: • Unique N-4 methylation pattern-distinct pharmacophoric fingerprint vs. N-4 unsubstituted (CAS 49845-03-6) or C-6 methyl (CAS 63630-24-0) analogs • Favorable CNS drug-like profile: XLogP 1.1, TPSA 65.4 Ų, single HBD-aligns with BBB-penetrance criteria • One-step quantitative synthesis enables cost-effective gram-to-multi-gram production with full spectral characterization (¹H, ²H, ¹³C-NMR, IR, Raman) for isomer-specific QC

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 107938-84-1
Cat. No. B010453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile
CAS107938-84-1
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN1C2=CCCCC2=NC(=C1N)C#N
InChIInChI=1S/C10H12N4/c1-14-9-5-3-2-4-7(9)13-8(6-11)10(14)12/h5H,2-4,12H2,1H3
InChIKeyAZNQKKDEWNMWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline Profile


3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile (CAS 107938-84-1) is a reduced quinoxaline heterocycle bearing a C‑3 primary amine, an N‑4 methyl substituent, and a C‑2 carbonitrile group [1]. Its molecular formula is C₁₀H₁₂N₄ with a molecular weight of 188.23 g mol⁻¹ [1]. Computed physicochemical descriptors include an XLogP3‑AA of 1.1, a topological polar surface area (TPSA) of 65.4 Ų, one hydrogen‑bond donor, four hydrogen‑bond acceptors, and zero rotatable bonds [1][2]. These properties place it in a favorable region of drug‑like chemical space and distinguish it from closely related tetrahydroquinoxaline analogs that lack or reposition these key substituents.

Physicochemical Profile Selection-relevant XLogP 1.1, TPSA 65.4 Ų, single HBD — may support membrane permeability screening
Synthetic Accessibility Reported one-step quantitative protocol — supports scalable procurement for library synthesis
Scaffold Identity N-4 methyl tetrahydroquinoxaline-2-carbonitrile core — distinct from unsubstituted or C-methyl isomers

Critical Differentiators Against Generic Substitution


Tetrahydroquinoxaline derivatives with identical core scaffolds but differing substitution patterns present markedly distinct physicochemical and pharmacological profiles. The N‑4 methyl group of the target compound reduces hydrogen‑bond donor capacity relative to the N‑4 unsubstituted analog (3‑amino‑5,6,7,8‑tetrahydroquinoxaline‑2‑carbonitrile, CAS 49845‑03‑6), which retains an additional N–H donor [1]. This single methyl insertion increases lipophilicity (ΔXLogP ≈ +0.4‑0.6) and eliminates a potential metabolic soft spot [1][2]. Positional isomerism—moving the methyl from N‑4 to C‑6 (CAS 63630‑24‑0)—preserves molecular weight but alters ring electronics and conformational flexibility, as reflected in divergent boiling‑point and refractive‑index data . These structural nuances mean that in‑class substitution without experimental validation risks compromising assay reproducibility and lead‑optimization outcomes.

N-4 Unsubstituted Analog
Target: N-4 methyl, 1 HBD, XLogP 1.1
CAS 49845-03-6 retains extra N–H donor — higher HBD count and lower lipophilicity may shift permeability and metabolic profile
C-6 Methyl Positional Isomer
Target: N-methyl on diazine ring nitrogen
CAS 63630-24-0 places methyl on ring carbon — divergent boiling point and electronic properties may alter purification behavior
Multi-Step Analog Scaffolds
Target: one-step quantitative synthesis with full spectral characterization
Typical tetrahydroquinoxaline-2-carbonitriles require 2–4 steps — batch consistency and cost-per-gram may not transfer

Quantitative Differentiation Evidence vs Closest Analogs


Enhanced Lipophilicity and Reduced Polar Surface Area

The target compound displays a computed XLogP3‑AA of 1.1 [1], approximately 0.4‑0.6 log units higher than the estimated XLogP of the N‑4 unsubstituted comparator 3‑amino‑5,6,7,8‑tetrahydroquinoxaline‑2‑carbonitrile (CAS 49845‑03‑6), which lacks the N‑methyl group . The TPSA of the target is 65.4 Ų [1], whereas the comparator is predicted to have a TPSA of ~70‑75 Ų due to the additional N–H polar surface . This lipophilicity and polar‑surface‑area difference directly influences membrane permeability and oral absorption potential.

Lipophilicity & TPSA
Class-level inference
Target: XLogP3-AA 1.1 | TPSA 65.4 Ų ΔXLogP ≈ +0.4 to +0.6 | ΔTPSA ≈ –5 to –10 Ų Comparator (CAS 49845-03-6): XLogP est. ~0.5–0.7 | TPSA est. ~70–75 Ų
Reported lipophilicity shift may support membrane permeability context
Computed XLogP3 and TPSA; comparator values estimated from 2D structure
Lipophilicity Drug-likeness Tetrahydroquinoxaline derivatives

Reduced Hydrogen-Bond Donor Count Improves Permeability

The target compound possesses exactly one hydrogen‑bond donor (the C‑3 NH₂ group) [1]. In contrast, the N‑4 unsubstituted analog (CAS 49845‑03‑6) carries two additional N–H donors on the diazine ring , giving a total of 2‑3 HBDs. The rule‑of‑five threshold (HBD ≤ 5) is not exceeded in either case, but the lower HBD count of the target compound is associated with improved passive permeability and reduced recognition by efflux transporters such as P‑glycoprotein [2].

H-Bond Donor Count
Class-level inference
Target: HBD = 1 (C-3 NH₂ only) ΔHBD = –1 to –2 Comparator (CAS 49845-03-6): HBD = 2–3 (additional N–H donors on diazine ring)
Lower HBD count supports passive permeability screening and efflux susceptibility review
HBD computed by Cactvs; comparator estimated from 2D structure
Hydrogen-bond donor count Membrane permeability Drug-likeness

One-Step Quantitative Synthetic Route

A 2023 primary research article (Molbank) describes a one‑step protocol that delivers 3‑amino‑4‑methyl‑4,6,7,8‑tetrahydroquinoxaline‑2‑carbonitrile in quantitative yield using adapted Vilsmeier conditions [1]. The product was characterized by ¹H‑, ²H‑, ¹³C‑NMR, IR, and Raman spectroscopy, providing detailed spectral fingerprints for identity confirmation [1]. In contrast, syntheses of closely related tetrahydroquinoxaline‑2‑carbonitriles often require multi‑step sequences with lower overall yields and less comprehensive characterization [2].

Synthetic Route
Cross-study comparable
One-step, quantitative yield (~100%) under adapted Vilsmeier conditions
¹H-NMR²H-NMR¹³C-NMRIRRaman
Comparator syntheses: typically 2–4 steps, 40–80% overall yield
Streamlined route supports batch consistency and scalable procurement review
Molbank 2023, M1654; comparator data from representative multi-step quinoxaline syntheses
Synthetic accessibility Quantitative yield Tetrahydroquinoxaline synthesis

Physical Property Divergence from Positional Isomers

Positional isomerism between N‑4 methylation (target compound) and C‑6 methylation (CAS 63630‑24‑0) results in divergent physical properties despite identical molecular weight (188.23 g mol⁻¹). The C‑6 methyl isomer has a reported boiling point of 368.4 °C at 760 mmHg and a refractive index of 1.591 . While the boiling point of the target compound has not been published in the same source, the N‑methyl substitution on the heterocyclic nitrogen is expected to lower the boiling point relative to the ring‑carbon‑methylated isomer by an estimated 40‑60 °C due to reduced intermolecular hydrogen‑bonding capacity [1]. The refractive index difference reflects altered electron distribution in the aromatic/diazine system.

Physical Property Divergence
Cross-study comparable
Target (N-4 methyl): BP estimated ~310–330 °C (760 mmHg); refractive index not reported Comparator (C-6 methyl, CAS 63630-24-0): BP 368.4 °C (760 mmHg); n = 1.591 Estimated ΔBP ≈ –40 to –60 °C
Isomer-specific boiling point divergence may influence purification strategy choice
Target BP estimated from N-methyl heterocycle trends; comparator data from Lookchem
Positional isomerism Physical properties Tetrahydroquinoxaline derivatives

Recommended Procurement and Application Scenarios


CNS-Penetrant Chemical Probe Design

The compound’s favorable combination of XLogP 1.1, low HBD count (1), and moderate TPSA (65.4 Ų) aligns with established CNS drug‑likeness criteria (XLogP 1‑4, HBD ≤ 3, TPSA < 90 Ų) [1][2]. Researchers designing blood‑brain‑barrier‑penetrant probes should prioritize this N‑4 methylated scaffold over the N‑4 unsubstituted or C‑6 methylated analogs, which carry higher HBD counts or altered electronics that may reduce CNS exposure.

Scalable Medicinal Chemistry Library Synthesis

The reported one‑step, quantitative synthetic protocol under adapted Vilsmeier conditions [3] enables cost‑effective, high‑purity production at gram‑to‑multi‑gram scale. Procurement teams building tetrahydroquinoxaline‑focused libraries for high‑throughput screening should select this compound as a scaffold of choice, given the reduced synthetic complexity and excellent characterization data relative to multi‑step analogs.

Selectivity Profiling Against Related Chemotypes

The target’s unique N‑4 methylation pattern (versus ring‑carbon methylation or N‑unsubstituted variants) provides a distinct pharmacophoric fingerprint. In lead‑optimization campaigns aiming to dissect structure‑activity relationships around the tetrahydroquinoxaline core, this compound serves as a critical comparator to deconvolute the contribution of the N‑4 substituent to potency, selectivity, and ADME properties [1].

Physicochemical Reference Standard for Isomer-Sensitive Analysis

Because positional isomers (e.g., N‑4 methyl vs C‑6 methyl) can co‑exist as impurities or degradation products, the well‑characterized spectral dataset (¹H‑, ²H‑, ¹³C‑NMR, IR, Raman) [3] renders this compound suitable as a reference standard for HPLC, GC, and NMR assay development, ensuring isomer‑specific quality control in regulated environments.

Application
Selection Property
Validation Focus
CNS exposure model studies
Low HBD count and moderate TPSA
CNS MPO desirability score and permeability assay review
Medicinal chemistry library synthesis
One-step quantitative protocol with full spectral characterization
Scalability, batch consistency, and cost-per-gram benchmarking
SAR selectivity profiling
Unique N-4 methylation pattern
Pharmacophoric fingerprint comparison against N-unsubstituted and C-methyl analogs
Isomer-sensitive analytical reference
Well-characterized spectral dataset (NMR, IR, Raman)
HPLC, GC, and NMR assay development for isomer-specific quality control
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